(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenyl, nitro-oxazole, piperazine, and thiazole, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, substitution, and cyclization. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chlorophenyl group can be subjected to nucleophilic substitution reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential biological activity suggests it could be explored as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The compound’s various functional groups allow it to bind to different receptors and enzymes, potentially modulating their activity. For example, the piperazine ring may interact with neurotransmitter receptors, while the nitro-oxazole group could participate in redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R)-1-[(2S)-2-[10-[4-(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- **(2S,4R)-1-[(2S)-2-[10-[4-(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups that can interact with various biological targets. This makes it a versatile molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C54H67ClN8O9S |
---|---|
Molecular Weight |
1039.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H67ClN8O9S/c1-35-49(73-34-57-35)40-16-14-37(15-17-40)32-56-51(66)44-31-42(64)33-62(44)53(68)50(54(3,4)5)58-45(65)13-11-9-7-6-8-10-12-30-71-43-24-20-39(21-25-43)48(38-18-22-41(55)23-19-38)60-26-28-61(29-27-60)52(67)46-47(63(69)70)36(2)72-59-46/h14-25,34,42,44,48,50,64H,6-13,26-33H2,1-5H3,(H,56,66)(H,58,65)/t42-,44+,48?,50-/m1/s1 |
InChI Key |
UGSZNMDKYDYBGA-VHYMIVQQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC=C(C=C4)C(C5=CC=C(C=C5)Cl)N6CCN(CC6)C(=O)C7=NOC(=C7[N+](=O)[O-])C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC=C(C=C4)C(C5=CC=C(C=C5)Cl)N6CCN(CC6)C(=O)C7=NOC(=C7[N+](=O)[O-])C)O |
Origin of Product |
United States |
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